molecular formula C7H12ClN3O2 B12385752 3-Methyl-L-histidine-d3 (hydrochloride)

3-Methyl-L-histidine-d3 (hydrochloride)

Cat. No.: B12385752
M. Wt: 208.66 g/mol
InChI Key: VWCFOWBWRITCRS-UPBCFZPRSA-N
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Description

3-Methyl-L-histidine-d3 (hydrochloride) is a deuterium-labeled derivative of 3-Methyl-L-histidine hydrochloride. This compound is found in actin and myosin, which are proteins involved in muscle contraction. It is a derivative of histidine, an essential amino acid that plays a crucial role in various metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-L-histidine-d3 (hydrochloride) involves the incorporation of deuterium, a stable isotope of hydrogen, into the 3-Methyl-L-histidine molecule. This process typically requires specialized conditions to ensure the selective incorporation of deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of 3-Methyl-L-histidine-d3 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-L-histidine-d3 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents such as halogens. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 3-Methyl-L-histidine-d3 (hydrochloride) may yield corresponding oxides, while reduction may produce deuterated analogs with altered hydrogen content .

Scientific Research Applications

3-Methyl-L-histidine-d3 (hydrochloride) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-L-histidine-d3 (hydrochloride) involves its incorporation into muscle proteins such as actin and myosin. As a deuterium-labeled compound, it serves as a stable isotope tracer, allowing researchers to track its metabolic fate and interactions within biological systems. The molecular targets include enzymes involved in histidine metabolism and pathways related to muscle protein synthesis and degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-L-histidine-d3 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies. The incorporation of deuterium enhances the stability and traceability of the compound, making it a valuable tool for research applications .

Properties

Molecular Formula

C7H12ClN3O2

Molecular Weight

208.66 g/mol

IUPAC Name

(2S)-2-amino-3-[3-(trideuteriomethyl)imidazol-4-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C7H11N3O2.ClH/c1-10-4-9-3-5(10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H/t6-;/m0./s1/i1D3;

InChI Key

VWCFOWBWRITCRS-UPBCFZPRSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC=C1C[C@@H](C(=O)O)N.Cl

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)N.Cl

Origin of Product

United States

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